6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid
Description
6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid (CAS: 174186-43-7) is a bicyclic heteroaromatic compound with a molecular formula of C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol . The structure consists of a fused dibenzofuran core with a partially hydrogenated cyclohexene ring and a carboxylic acid substituent at position 4 (Figure 1). It is stored under controlled conditions (sealed, 2–8°C) due to its sensitivity to moisture and temperature. Safety data indicate hazards for skin/eye irritation (H315, H319) .
Properties
IUPAC Name |
6,7,8,9-tetrahydrodibenzofuran-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h3,5-6H,1-2,4,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCZYMGWMLNLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or ethers.
Scientific Research Applications
Pharmacological Properties
The pharmacological properties of 6,7,8,9-tetrahydrodibenzo[b,d]furan-4-carboxylic acid have been investigated for various therapeutic potentials:
- Anticancer Activity : Research has shown that derivatives of benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have demonstrated inhibitory activity against human cancer cells such as HT-1080 with an IC50 value lower than standard chemotherapeutics like 5-fluorouracil .
- Neuroprotective Effects : Certain derivatives have shown protective activities against glutamate-induced neurotoxicity. This suggests potential applications in treating neurodegenerative diseases .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. Studies indicate that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have documented the application of this compound in various research contexts:
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Substituent Modifications on the Dibenzofuran Core
- 6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-amine (CAS: 38084-44-5): Molecular formula: C₁₂H₁₃NO. Features an amine group at position 2 instead of the carboxylic acid. Used as a precursor in pharmaceutical synthesis, with documented availability from suppliers like Ningbo Inno Pharmchem .
6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yl 2-thiophenecarboxylate (CAS: 622792-70-5):
- 4-Fluoro-2-methyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide (CAS: 794552-54-8): Molecular formula: C₁₉H₁₆FNO₄S. Incorporates a sulfonamide group with fluorine and methyl substituents. Molecular weight: 373.40 g/mol, highlighting increased complexity .
Derivatives with Modified Ring Systems
4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid (CAS: 56671-28-4):
Tetrachlorodibenzofurans (e.g., 1,2,3,4-Tetrachlorodibenzofuran, CAS: 49813-68):
Physicochemical and Functional Properties
Biological Activity
6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid (THDBFCA) is a heterocyclic compound belonging to the dibenzofuran family. Its unique structure and properties have led to investigations into its biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of THDBFCA based on current research findings.
- Molecular Formula : C₁₃H₁₂O₃
- Molecular Weight : 216.23 g/mol
- CAS Number : 174186-43-7
Synthesis
The synthesis of THDBFCA typically involves cyclization reactions of appropriate precursors. Common methods include:
- Friedel-Crafts Acylation : This method uses strong acids or bases and high temperatures to facilitate the reaction.
- Oxidative and Reductive Reactions : THDBFCA can undergo various chemical transformations, including oxidation to form carboxylic acids or ketones and reduction to yield alcohols or ethers .
THDBFCA exhibits its biological effects through interactions with specific molecular targets, such as enzymes and receptors. This binding alters the activity of these proteins, leading to various physiological responses. The precise pathways are context-dependent, varying with the biological system in which THDBFCA is studied.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of THDBFCA. In a screening of a fragment library against Mycobacterium tuberculosis, THDBFCA demonstrated notable activity, indicating its potential as a lead compound for developing anti-tuberculosis agents .
Cytotoxicity and Anti-Cancer Potential
THDBFCA has been evaluated for its cytotoxic effects on cancer cell lines. For instance:
- Cell Viability Assays : In vitro studies using various cancer cell lines have shown that THDBFCA can inhibit cell growth at specific concentrations. The compound's IC₅₀ values indicate its effectiveness in reducing cell viability in treated cells compared to controls .
| Cell Line | IC₅₀ (μM) |
|---|---|
| H9c2 Cardiomyocytes | 40+ |
| J774 Macrophages | 50+ |
Anti-inflammatory Properties
THDBFCA is also being investigated for its anti-inflammatory effects. Preliminary results suggest it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Study on Antimicrobial Activity
In a study published in Nature Communications, researchers screened a library of compounds for activity against M. tuberculosis. Among these compounds, THDBFCA showed promising results with effective inhibition at micromolar concentrations .
Study on Cytotoxicity
In another study assessing cardioprotective effects against doxorubicin-induced toxicity in H9c2 cardiomyocytes, THDBFCA was tested alongside derivatives that exhibited significant cytotoxicity reduction. The results highlighted THDBFCA's potential as a protective agent in cardiac settings .
Q & A
Q. What are the recommended synthetic routes for 6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid?
Synthesis typically involves cyclization reactions of precursor aromatic or heterocyclic intermediates. For example, multi-step routes may include:
- Friedel-Crafts acylation to form the dibenzofuran backbone.
- Hydrogenation under controlled pressure (e.g., H₂/Pd-C) to saturate the tetrahydro ring system.
- Carboxylic acid functionalization via oxidation or hydrolysis of ester precursors. Reaction conditions (temperature, solvent polarity, catalyst selection) must be optimized to avoid side products like over-reduced analogs or regioisomers .
Q. How should researchers validate the structural identity of this compound?
Use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm ring saturation, substituent positions, and carboxylic acid proton shifts.
- FTIR : Detect characteristic carbonyl (C=O) stretching (~1700 cm⁻¹) and aromatic C-H vibrations.
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns. Compare data with reference spectra from databases or published analogs (e.g., tetrahydrobenzo[b]thiophene derivatives) .
Q. What methods ensure purity assessment for this compound?
- HPLC/GC-MS : Quantify impurities using reverse-phase columns (C18) with UV detection at 210–254 nm.
- Melting point analysis : Consistency with literature values (e.g., analogs like 4-Oxo-tetrahydrobenzo[b]furan-3-carboxylic acid melt at 179–184°C ).
- Elemental analysis : Confirm C, H, O composition matches the molecular formula (C₁₃H₁₂O₃). Store samples sealed at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity reports for this compound?
Discrepancies may arise from:
- Enantiomeric purity : Use chiral HPLC or circular dichroism to verify stereochemical consistency.
- Assay variability : Standardize in vitro models (e.g., enzyme inhibition assays vs. cell-based viability tests).
- Metabolic instability : Conduct stability studies in biological matrices (plasma, liver microsomes) to identify active metabolites .
Q. What strategies optimize the compound’s reactivity for derivatization studies?
- Protecting group chemistry : Temporarily block the carboxylic acid (e.g., methyl ester formation) to enable functionalization of the furan or aromatic rings.
- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at specific positions.
- pH-dependent reactivity : Perform reactions in buffered solutions (pH 4–6) to balance nucleophilicity and stability .
Q. How to investigate its interaction with biological targets (e.g., enzymes or receptors)?
- Surface plasmon resonance (SPR) : Measure binding kinetics to immobilized targets.
- X-ray crystallography : Co-crystallize the compound with proteins (e.g., cyclooxygenase-2) to identify binding motifs.
- Molecular docking : Use software like AutoDock to predict binding affinities and guide rational design .
Q. What computational approaches predict its physicochemical properties?
- DFT calculations : Estimate pKa (carboxylic acid ~2.5–3.0), logP (~2.1), and solubility.
- Molecular dynamics simulations : Model membrane permeability or aggregation tendencies. Validate predictions with experimental data from analogs (e.g., tetrahydrobenzo[b]thiophene derivatives ).
Methodological Considerations
- Contradictory data analysis : Use multivariate statistical tools (e.g., PCA) to identify confounding variables across studies .
- Synthetic scalability : Pilot small-scale reactions (<1 mmol) before scaling up, monitoring exotherms and byproduct formation .
- Safety protocols : Handle with PPE due to hazard statements (H315-H319: skin/eye irritation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
